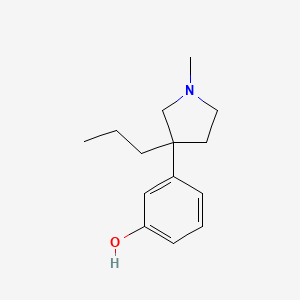

Profadol

Description

Structure

3D Structure

Properties

CAS No. |

13104-69-3 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol |

InChI |

InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3 |

InChI Key |

VFUGCQKESINERB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Propofol Action on GABAa Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a potent intravenous anesthetic agent widely utilized for the induction and maintenance of general anesthesia and sedation. Its primary molecular target is the γ-aminobutyric acid type A (GABAa) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Propofol's interaction with the GABAa receptor is complex, involving both the enhancement of endogenous GABA activity and direct receptor activation. This technical guide provides a detailed examination of propofol's mechanism of action at the GABAa receptor, focusing on its binding sites, effects on channel gating, and the experimental methodologies used to elucidate these interactions.

Dual Modulatory and Agonist Actions of Propofol

Propofol exhibits a concentration-dependent dual mechanism of action on GABAa receptors.[1][2]

-

Positive Allosteric Modulation: At clinically relevant, low micromolar concentrations (approximately 0.5 to 10 µM), propofol potentiates the effect of GABA.[3][4][5] It enhances the receptor's sensitivity to GABA, increasing the chloride current elicited by sub-saturating concentrations of the neurotransmitter.[3][4][6] This potentiation is a hallmark of its sedative and hypnotic effects.

-

Direct Agonism: At higher concentrations (typically >10 µM), propofol can directly activate the GABAa receptor in the absence of GABA.[1][3][4] This direct gating of the chloride channel contributes to the profound central nervous system depression observed at anesthetic doses.

Propofol Binding Sites on the GABAa Receptor

Propofol does not bind to the orthosteric GABA binding sites located at the interface of the α and β subunits. Instead, it binds to distinct allosteric sites, primarily within the transmembrane domains (TMDs) of the receptor.[3][4] Evidence from photoaffinity labeling and site-directed mutagenesis has identified several key residues and interfaces crucial for propofol's action. There is strong evidence for the existence of multiple, non-equivalent binding sites.[7][8][9]

Recent studies have identified at least three distinct classes of propofol binding sites on α1β3 GABAa receptors.[5][8][9] These sites can be broadly categorized as:

-

Pore-Adjacent Sites: Located within the channel pore, exemplified by the labeling of the β3-H267 residue by the propofol analog ortho-propofol diazirine (o-PD).[5][8]

-

Membrane-Facing Intersubunit Sites: Found at the interfaces between subunits, facing the lipid membrane. The propofol analog AziPm labels residues such as β-M286, β-M227, and α-I239 at the β(+)/α(-) and α(+)/β(-) interfaces.[5][8]

The β subunit is considered a critical component of the propofol binding pocket.[10] The presence and isoform of α and γ subunits can modulate the effects of propofol, but the β subunit is essential for its binding and action.[10] For instance, the γ2 subunit is not an absolute requirement for propofol's potentiation or direct activation of the GABAa receptor, although its presence can influence the efficacy of direct activation.[11]

Effects on GABAa Receptor Kinetics and Channel Gating

Propofol's interaction with the GABAa receptor leads to significant alterations in the channel's kinetics, ultimately prolonging inhibitory neurotransmission.[12]

-

Slowing of Channel Deactivation: Propofol slows the rate at which the channel closes after the dissociation of GABA, thereby prolonging the decay of inhibitory postsynaptic currents (IPSCs).[12]

-

Reduced Desensitization: Propofol can decrease the rate of receptor desensitization, the process by which the receptor becomes refractory to continuous agonist exposure.[12][13] This allows for a more sustained inhibitory response in the presence of both GABA and propofol.

-

Stabilization of a Pre-Open State: Kinetic modeling suggests that propofol stabilizes a doubly liganded, pre-open, non-conducting state of the receptor.[3][12] This stabilization is thought to facilitate the transition to the open state and prolong the receptor's active conformation.

These kinetic effects collectively lead to an increased net charge transfer through the chloride channel for each activation event, resulting in enhanced neuronal inhibition.

Quantitative Data on Propofol-GABAa Receptor Interactions

The following tables summarize key quantitative data from various studies on the interaction of propofol with different GABAa receptor subunit combinations.

| Parameter | Receptor Subunits | Value | Experimental System | Reference |

| Potentiation (EC50) | α1β3 | 1.7 ± 0.7 µM | HEK cells (ortho-propofol diazirine) | [10] |

| α1β2γ2L | 4.2 µM | Xenopus oocytes | ||

| Direct Activation (EC50) | Murine hippocampal neurons | 61 µM | Cultured neurons | [13] |

| α1β3 | Apparent EC50 > 10 µM | Xenopus oocytes | [5] | |

| Direct Activation (% of max GABA) | α1β1γ2S | 41 ± 5% (at 50 µM) | Xenopus oocytes | [3] |

| Effect on Channel Conductance | Rat hippocampal neurons | EC50 of 32 µM for increasing conductance | Ripped-off patches |

Table 1: Potentiation and Direct Activation of GABAa Receptors by Propofol.

| Parameter | Condition | Value | Experimental System | Reference |

| IPSC Decay Time | Control | 63 ± 7 ms | Nucleated patches (hippocampal neurons) | [12] |

| + 10 µM Propofol | 115 ± 13 ms | Nucleated patches (hippocampal neurons) | [12] | |

| Charge Transfer Increase | + 10 µM Propofol | 62% increase | Nucleated patches (hippocampal neurons) | [12] |

| Desensitization (fast time constant) | Control (600 µM GABA) | τf = 1.0 s | Cultured murine hippocampal neurons | [13] |

| + 10 µM Propofol | Decay rate decreased ~1.5-fold | Cultured murine hippocampal neurons | [13] | |

| Desensitization (slow time constant) | Control (600 µM GABA) | τs = 3.5 s | Cultured murine hippocampal neurons | [13] |

Table 2: Effects of Propofol on GABAa Receptor Channel Kinetics.

Key Experimental Protocols

The understanding of propofol's mechanism of action has been built upon several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is instrumental for studying the pharmacology of ion channels expressed in a heterologous system.

-

Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and defolliculated. cRNA encoding the desired GABAa receptor subunits is injected into the oocyte cytoplasm. The oocytes are then incubated for 2-7 days to allow for receptor expression on the plasma membrane.

-

Recording Setup: An injected oocyte is placed in a recording chamber continuously perfused with a Ringer's solution. Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Drug Application: GABA and/or propofol are applied via the perfusion system. The resulting chloride currents are recorded by the amplifier.

-

Data Analysis: Dose-response curves are generated by applying a range of agonist/modulator concentrations, and parameters like EC50 and Hill coefficient are calculated.

Patch-Clamp Electrophysiology in Mammalian Cells

Patch-clamp allows for high-resolution recording of ion channel activity in native neurons or transfected cell lines (e.g., HEK293 cells).

-

Cell Culture and Transfection: For heterologous expression, cell lines like HEK293 are cultured and transfected with plasmids containing the cDNAs for the desired GABAa receptor subunits. For native receptor studies, neurons (e.g., hippocampal pyramidal cells) are cultured.

-

Whole-Cell Configuration: A glass micropipette with a small tip opening is brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed, and the membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp and Drug Application: The cell's membrane potential is clamped, and drugs are rapidly applied using a perfusion system. This allows for the study of both macroscopic (whole-cell) and microscopic (single-channel) currents.

-

Data Acquisition and Analysis: Currents are recorded and analyzed to determine the effects of propofol on channel kinetics, such as open probability, mean open time, and decay of synaptic currents.

Photoaffinity Labeling

This biochemical technique is used to identify the binding sites of a ligand on its target protein.

-

Synthesis of a Photoreactive Propofol Analog: A derivative of propofol containing a photo-activatable group (e.g., a diazirine) is synthesized (e.g., AziPm or o-PD).

-

Incubation and Photolysis: The photoreactive analog is incubated with membranes containing the GABAa receptor. Upon exposure to UV light, the diazirine group is activated, forming a highly reactive carbene that covalently cross-links to nearby amino acid residues in the binding pocket.

-

Identification of Labeled Residues: The receptor protein is then purified, digested into smaller peptides, and the labeled peptides are identified using techniques like mass spectrometry and Edman degradation. This reveals the specific amino acids that form the binding site.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows.

Caption: Signaling pathway of propofol's action on the GABAa receptor.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Caption: Experimental workflow for Photoaffinity Labeling.

Conclusion

The mechanism of action of propofol on GABAa receptors is a multifaceted process involving allosteric modulation and direct agonism. Its binding to specific sites within the transmembrane domains of the receptor leads to profound changes in channel kinetics, ultimately enhancing inhibitory neurotransmission. The continued application of advanced electrophysiological and biochemical techniques is crucial for further refining our understanding of these interactions, which will aid in the development of novel anesthetic and sedative agents with improved pharmacological profiles.

References

- 1. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted-cysteine accessibility method [pubmed.ncbi.nlm.nih.gov]

- 3. Two-electrode voltage-clamp technique [bio-protocol.org]

- 4. Propofol increases agonist efficacy at the GABA(A) receptor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations | Journal of Neuroscience [jneurosci.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potentiating Action of Propofol at GABAA Receptors of Retinal Bipolar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The General Anesthetic Propofol Slows Deactivation and Desensitization of GABAA Receptors | Journal of Neuroscience [jneurosci.org]

- 13. profiles.wustl.edu [profiles.wustl.edu]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Propofol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent.[1] Its widespread clinical use for the induction and maintenance of general anesthesia, sedation in intensive care units, and procedural sedation is attributed to its rapid onset of action, short duration of effect, and favorable recovery profile.[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of propofol, with a focus on the experimental methodologies used to elucidate these characteristics.

Molecular Structure and Physicochemical Properties

Propofol is an alkylphenol derivative with the chemical formula C₁₂H₁₈O.[1] The structure consists of a phenol (B47542) ring substituted with two isopropyl groups at positions 2 and 6. This substitution pattern is crucial for its anesthetic activity.

Table 1: Physicochemical Properties of Propofol

| Property | Value | Reference(s) |

| IUPAC Name | 2,6-diisopropylphenol | [1] |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molar Mass | 178.27 g/mol | [4] |

| Appearance | Light-straw-colored liquid/oil | [4][5] |

| Melting Point | 18-19 °C | [4][5] |

| Boiling Point | 256 °C | [4] |

| pKa | 11 | [3][5] |

| LogP (Octanol/Water) | 3.79 - 3.8 | [3][4] |

| Water Solubility | Very slightly soluble (approx. 124 mg/L) | [3][4] |

| Protein Binding | 95-99% | [1] |

Synthesis of Propofol

The industrial synthesis of propofol is primarily achieved through the Friedel-Crafts alkylation of phenol with propylene.[6] A common laboratory-scale synthesis involves a two-step continuous flow process, which offers high yield and purity.[6][7]

Experimental Protocol: Continuous Flow Synthesis of Propofol

This protocol is based on the work of Mougeot et al. and describes a two-step continuous flow synthesis.[6][8]

Step 1: Double Friedel-Crafts Alkylation of 4-Hydroxybenzoic Acid

-

Reagent Preparation :

-

Solution A: Prepare a solution of 4-hydroxybenzoic acid in a 9:1 mixture of H₂SO₄/H₂O.

-

Solution B: Prepare a solution of isopropyl alcohol (IPA) in a 9:1 mixture of H₂SO₄/H₂O.

-

-

Flow Reactor Setup :

-

Utilize a continuous flow reactor system equipped with two pumps and a T-mixer, followed by a heated coil reactor.

-

-

Reaction Execution :

-

Pump Solution A and Solution B into the T-mixer at controlled flow rates.

-

Pass the resulting mixture through the heated coil reactor maintained at a specified temperature and residence time to yield 3,5-diisopropyl-4-hydroxybenzoic acid.

-

-

Work-up and Isolation :

-

The reactor output is collected and subjected to an extraction with toluene.

-

The organic phases are combined, washed with brine, dried over MgSO₄, and concentrated under vacuum.

-

The product can be further purified by flash chromatography.

-

Step 2: Decarboxylation to Propofol

-

Reagent Preparation :

-

Prepare a solution of the 3,5-diisopropyl-4-hydroxybenzoic acid from Step 1 in a suitable high-boiling point solvent (e.g., 2-butoxyethanol).

-

Prepare a solution of a base (e.g., n-butylamine).

-

-

Flow Reactor Setup :

-

Use a high-temperature continuous flow reactor.

-

-

Reaction Execution :

-

Pump the two solutions into a T-mixer and then through the heated reactor coil at a high temperature (e.g., 150 °C) to effect decarboxylation.

-

-

Purification :

-

The output stream containing propofol is collected and can be purified by distillation or chromatography to yield high-purity propofol.

-

Mechanism of Action: Modulation of GABA_A Receptors

The primary mechanism of action of propofol is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA_A receptor.[1][2] GABA_A receptors are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

Propofol binds to a distinct site on the GABA_A receptor, allosterically modulating its function.[9] This binding increases the duration of the channel opening induced by GABA, thereby enhancing the influx of chloride ions.[1] At higher concentrations, propofol can directly activate the GABA_A receptor in the absence of GABA.[1] Studies have identified specific binding sites for propofol within the transmembrane domains of the β subunits of the GABA_A receptor.[9][10][11]

Pharmacokinetics

Propofol exhibits a three-compartment pharmacokinetic model, characterized by a rapid distribution from the central compartment to peripheral tissues, followed by a slower elimination phase.[2] It is highly lipid-soluble, which contributes to its rapid onset of action and distribution into well-perfused tissues, including the brain.[3][5]

Table 2: Human Pharmacokinetic Parameters of Propofol

| Parameter | Value Range | Description | Reference(s) |

| Volume of Distribution (Vd) | 2-10 L/kg | Reflects extensive tissue distribution. | [5] |

| Clearance (CL) | 1.02 - 1.63 L/min | Primarily hepatic, but also extrahepatic metabolism. | [12] |

| Distribution Half-life (t₁/₂α) | 1.33 - 4.6 min | Rapid distribution from blood to tissues. | [2] |

| Slow Distribution Half-life (t₁/₂β) | 27 - 69.3 min | Redistribution from less perfused tissues. | [2] |

| Elimination Half-life (t₁/₂γ) | 1.5 - 31 hours | Terminal elimination from the body. | [1][12] |

| Protein Binding | 95-99% | Primarily to albumin. | [1] |

Experimental Methodologies

Quantification of Propofol in Biological Matrices

High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of propofol in plasma and other biological samples.

Experimental Protocol: HPLC Analysis of Propofol in Plasma

This protocol is a generalized procedure based on established methods.[13][14][15][16][17]

-

Sample Preparation :

-

To a 500 µL plasma sample, add an internal standard (e.g., thymol).

-

Perform protein precipitation by adding acetonitrile (B52724).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Alternatively, perform liquid-liquid extraction with a solvent like ethyl acetate (B1210297) and hexane.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., Purospher RP-18, XBridge C18).[13][14]

-

Mobile Phase : A mixture of acetonitrile and water (e.g., 65:35 v/v) or methanol (B129727) and water (e.g., 85:15 v/v).[13][17]

-

Detection : Fluorescence detection with excitation at ~276 nm and emission at ~310 nm, or UV detection at ~270 nm.[13][17]

-

-

Data Analysis :

-

Construct a calibration curve using known concentrations of propofol.

-

Quantify the propofol concentration in the samples by comparing the peak area ratio of propofol to the internal standard against the calibration curve.

-

Electrophysiological Assessment of Propofol's Effect on GABA_A Receptors

The whole-cell patch-clamp technique is instrumental in studying the effects of propofol on the function of GABA_A receptors in neurons.[18][19][20][21]

Experimental Protocol: Whole-Cell Voltage-Clamp Recording

-

Cell Preparation :

-

Use cultured neurons or acutely dissociated neurons expressing GABA_A receptors.

-

-

Electrode and Solutions :

-

Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ.

-

Fill the pipette with an intracellular solution containing KCl and other salts to mimic the intracellular environment.

-

The extracellular (bath) solution should be a physiological saline solution (e.g., Krebs solution).

-

-

Recording Procedure :

-

Under a microscope, approach a target neuron with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application :

-

Perfuse the cell with the extracellular solution containing GABA at a specific concentration to elicit a baseline current.

-

Co-apply propofol with GABA to observe the potentiation of the GABA-induced current.

-

Apply propofol alone at higher concentrations to test for direct activation of the GABA_A receptor.

-

-

Data Acquisition and Analysis :

-

Record the chloride currents using an amplifier and data acquisition software.

-

Analyze the changes in current amplitude, duration, and kinetics in the presence and absence of propofol.

-

Conclusion

Propofol's unique molecular structure and resulting physicochemical properties underpin its favorable pharmacokinetic and pharmacodynamic profile as an anesthetic agent. Its primary mechanism of action through the positive allosteric modulation of GABA_A receptors is well-established. The experimental protocols detailed herein, including its chemical synthesis, analytical quantification, and electrophysiological characterization, provide the foundation for ongoing research and development in the field of anesthesiology and neuroscience. This guide serves as a technical resource for professionals seeking a deeper understanding of this essential medication.

References

- 1. Propofol - Wikipedia [en.wikipedia.org]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. A rapid and simple HPLC method for the analysis of propofol in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. ovid.com [ovid.com]

- 17. rjptonline.org [rjptonline.org]

- 18. homepages.gac.edu [homepages.gac.edu]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. axolbio.com [axolbio.com]

- 21. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Groundbreaking Anesthetic: A Technical Chronicle of Propofol's Discovery and Development

For Immediate Release

A deep dive into the scientific journey of propofol (B549288) (2,6-diisopropylphenol) reveals a story of meticulous research, serendipitous discovery, and innovative formulation science that revolutionized intravenous anesthesia. This technical guide illuminates the pivotal moments and scientific underpinnings of propofol's evolution, from its synthesis to its establishment as a cornerstone of modern medicine.

The narrative of propofol begins in the 1970s at Imperial Chemical Industries (ICI) in the United Kingdom, where a team led by veterinarian Dr. John B. Glen embarked on a quest for a novel intravenous anesthetic. The goal was to identify a compound with rapid onset, short duration of action, and a clear-headed recovery profile, addressing the limitations of existing agents.

From Screening to Synthesis: The Emergence of ICI 35868

The research program at ICI involved the systematic screening of a vast library of compounds. The initial focus was on alkylphenols, a class of organic molecules. Through a rigorous process of structure-activity relationship (SAR) studies, the team synthesized and evaluated numerous analogues. The anesthetic potential of these compounds was assessed in animal models, primarily mice, with key metrics being the speed of induction and the quality and duration of recovery.

One compound, 2,6-diisopropylphenol, designated ICI 35868, emerged as a particularly promising candidate. Preclinical studies demonstrated its potent hypnotic effects, rapid metabolism, and a favorable recovery profile with minimal residual sedation.[1]

The Initial Formulation Challenge: A Double-Edged Sword

The lipophilic nature of propofol presented a significant formulation hurdle. To enable intravenous administration, the initial formulation utilized Cremophor EL, a polyoxyethylated castor oil derivative, as a solubilizing agent. While effective in creating a stable solution for injection, this formulation was soon linked to a significant number of anaphylactoid reactions in clinical trials. These hypersensitivity reactions were attributed to the Cremophor EL vehicle itself, a known histamine-releasing agent. This critical setback led to the temporary withdrawal of the initial formulation and a renewed focus on developing a safer delivery system.

The Lipid Emulsion Revolution: A Safer Path to Anesthesia

The breakthrough came with the development of a novel lipid emulsion formulation. This innovative approach involved emulsifying the lipophilic propofol in a mixture of soybean oil and purified egg lecithin, creating a milky-white liquid. This new formulation, which would become known as Diprivan®, proved to be a game-changer. It maintained the desirable anesthetic properties of propofol while significantly reducing the risk of anaphylactic reactions associated with the Cremophor EL-based product. The lipid emulsion not only served as a carrier but also influenced the drug's distribution and pharmacokinetics.

Preclinical and Clinical Evaluation: Establishing a New Standard

Extensive preclinical and clinical trials were conducted to compare the safety and efficacy of the new lipid emulsion formulation with the original Cremophor EL formulation and other existing anesthetics. While specific head-to-head comparative data from early studies is not extensively detailed in readily available literature, the collective findings from numerous trials established the superior safety profile and comparable efficacy of the lipid emulsion.

Table 1: Key Developmental Milestones of Propofol

| Year | Milestone |

| 1973 | Dr. John B. Glen and his team at ICI synthesize 2,6-diisopropylphenol (ICI 35868). |

| 1977 | Initial clinical trials begin with a Cremophor EL-based formulation. |

| Early 1980s | Reports of anaphylactoid reactions lead to the withdrawal of the Cremophor EL formulation. |

| 1986 | The lipid emulsion formulation (Diprivan®) is approved for use in the United Kingdom. |

| 1989 | The U.S. Food and Drug Administration (FDA) approves Diprivan®. |

Mechanism of Action: Unraveling the Molecular Target

Propofol exerts its anesthetic effects primarily through its positive modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Propofol enhances the action of GABA, increasing the chloride ion conductance across the neuronal membrane, leading to hyperpolarization and neuronal inhibition.

Subsequent research has identified specific binding sites for propofol on the GABA-A receptor, primarily located at the interface between the α and β subunits. Key amino acid residues, including β3-H267, β-M286, β-M227, and α-I239, have been implicated in the binding and modulatory actions of propofol.[2][3]

Experimental Protocols: A Glimpse into the Scientific Rigor

While detailed, step-by-step protocols from the original studies are not fully available, the general methodologies employed in the development of propofol can be outlined.

Initial Screening of Alkylphenol Anesthetics (In Vivo)

-

Objective: To identify alkylphenol compounds with potent and safe anesthetic properties.

-

Animal Model: Mice were commonly used for initial screening.

-

Procedure:

-

A series of synthesized alkylphenol compounds were formulated for intravenous administration.

-

Graded doses of each compound were administered to groups of mice.

-

Key parameters observed and recorded included:

-

Time to onset of anesthesia: Time from injection to loss of righting reflex.

-

Duration of anesthesia: Time from loss to regain of righting reflex.

-

Recovery characteristics: Observation for any signs of excitement, ataxia, or prolonged sedation.

-

Lethality: Determination of the median lethal dose (LD50).

-

-

-

Outcome: Compounds with a rapid onset, short duration of action, smooth recovery, and a high therapeutic index (ratio of LD50 to effective dose) were selected for further investigation.

Preclinical Safety Evaluation of the Lipid Emulsion Formulation

-

Objective: To assess the safety and tolerability of the propofol lipid emulsion formulation.

-

Animal Models: Studies were conducted in various species, including rats and rabbits, in accordance with regulatory guidelines.

-

Procedures:

-

Acute Toxicity Studies: Single, escalating doses of the propofol emulsion were administered intravenously to determine the LD50 and observe for signs of toxicity.

-

Repeat-Dose Toxicity Studies: Animals received daily intravenous injections of the formulation for a specified duration (e.g., 28 days) to evaluate potential cumulative toxicity. This included monitoring of clinical signs, body weight, food consumption, and hematological and clinical chemistry parameters.

-

Local Tolerance Studies: The formulation was injected into veins and surrounding tissues to assess for local irritation, inflammation, or necrosis.

-

Cardiovascular and Respiratory Safety Pharmacology: Instrumented animals were used to monitor key physiological parameters such as heart rate, blood pressure, and respiratory rate following administration of the propofol emulsion.

-

Visualizing the Developmental Pathway and Mechanism

To better understand the logical progression and the underlying molecular interactions of propofol, the following diagrams are provided.

Conclusion

The journey of propofol from a laboratory curiosity to a global anesthetic standard is a testament to persistent scientific inquiry and innovative problem-solving. The initial discovery, the critical setback of the first formulation, and the ultimate triumph of the lipid emulsion technology have provided invaluable lessons for drug development professionals. The deep understanding of its mechanism of action continues to inform the development of new and improved anesthetic agents. Propofol's story underscores the intricate interplay of chemistry, pharmacology, and formulation science in creating a truly transformative therapeutic agent.

References

Propofol's Intrusion on the Central Nervous System: A Technical Guide to its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted effects of propofol (B549288) on central nervous system (CNS) pathways. Propofol (2,6-diisopropylphenol), a cornerstone of modern anesthesia, exerts its profound sedative and hypnotic effects through a complex interplay of molecular and network-level interactions. This document provides a comprehensive overview of its primary mechanisms of action, detailing its influence on key neurotransmitter systems and neural circuits, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Primary Mechanism of Action: Potentiation of GABAergic Inhibition

Propofol's principal mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[1][2] By binding to specific sites on the GABA-A receptor, distinct from the GABA binding site itself, propofol enhances the receptor's affinity for GABA and prolongs the opening of the associated chloride ion channel.[1][3] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability, resulting in sedation and hypnosis.[3][4]

At higher concentrations, propofol can directly activate the GABA-A receptor in the absence of GABA, acting as a GABA-A receptor agonist.[5][6] Studies have identified multiple potential binding sites for propofol on the GABA-A receptor, suggesting a complex interaction.[7][8][9] One identified binding site is located within the β subunit, at the interface between the transmembrane domains and the extracellular domain.[10]

Propofol's influence extends to regulating the number of GABA-A receptors on the neuronal surface. Research has shown that propofol can facilitate the accumulation of GABA-A receptor β3 subunits on the cell membrane by inhibiting their endocytosis, thereby enhancing inhibitory synaptic transmission.[11]

Signaling Pathway of Propofol's GABAergic Action

Modulation of Excitatory Neurotransmission: The Glutamatergic System

Beyond its profound effects on GABAergic inhibition, propofol also significantly modulates excitatory neurotransmission, primarily through its interaction with the glutamatergic system.

Inhibition of NMDA Receptors

Propofol has been shown to inhibit the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors.[4][12] This inhibition is non-competitive and appears to occur through an allosteric modulation of channel gating rather than a direct block of the open channel.[12] By reducing the activity of NMDA receptors, propofol diminishes excitatory synaptic transmission, contributing to its anesthetic and amnesic properties.[1][12] Specifically, propofol has been found to inhibit the influx of calcium ions (Ca2+) that results from NMDA receptor activation.[13][14][15]

Effects on Glutamate Release

The effect of propofol on glutamate release is complex and appears to be region-dependent. Some studies have shown that propofol can decrease the release of glutamate in certain areas, such as the spinal dorsal horn, which may contribute to its analgesic effects.[16] Conversely, other research indicates that propofol can enhance glutamate release onto neurons of the ventrolateral preoptic nucleus (VLPO), an area crucial for sleep promotion.[17] This suggests that propofol's sedative action may be partly mediated by increasing the excitatory drive to sleep-promoting neurons.

Propofol's Influence on Glutamatergic Signaling

Impact on Neural Oscillations and Brain Connectivity

Propofol-induced anesthesia is characterized by distinct changes in the brain's electrical activity, observable through electroencephalography (EEG). These changes reflect alterations in the synchronization of neuronal firing and the functional connectivity between different brain regions.

A hallmark of propofol anesthesia is an increase in the power of alpha (8-12 Hz) and slow-delta (0.5-4 Hz) oscillations, particularly in the frontal cortex.[18][19] As the depth of anesthesia increases, there is a coherent alpha oscillation within prefrontal cortical areas.[20] Concurrently, propofol leads to a reduction in functional connectivity between cortical areas, particularly a disruption of top-down communication from the frontal to parietal regions.[19][21][22] This functional disconnection is thought to be a key mechanism by which propofol induces loss of consciousness.[19]

Studies using functional magnetic resonance imaging (fMRI) have shown that propofol reduces functional connectivity between the thalamus and cortical areas, as well as within cortical networks themselves.[23] These findings suggest that propofol disrupts the brain's ability to integrate information, a critical component of conscious awareness.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of propofol.

Table 1: Effects of Propofol on GABA-A and NMDA Receptors

| Parameter | Receptor/Channel | Preparation | Propofol Concentration | Effect | Reference |

| IC50 | NMDA Receptor | Cultured Hippocampal Neurons | ~160 µM | Inhibition of whole-cell currents | [12] |

| Dissociation Constant (Kd) | GABA-A Receptor | Dissociated Hippocampal Pyramidal Neurons | 1.2 x 10-5 M | Direct activation of the GABA-A receptor-chloride ionophore complex | [6] |

| Ca2+ Influx | NMDA Receptor | Cultured Rat Cerebrocortical Neurons | 10 µM (threshold) | Significant reduction in NMDA-induced intraneuronal calcium increase | [15] |

| Ca2+ Influx | NMDA Receptor | SH-SY5Y cells | 3 µM & 10 µM | Significant reduction in calcium fluorescence intensity | [13] |

Table 2: Effects of Propofol on Neurotransmitter Levels and Neuronal Activity

| Neurotransmitter/Activity | Brain Region | Species/Preparation | Propofol Dose/Concentration | Effect | Reference |

| Glutamate Efflux | Spinal Dorsal Horn | Rats | High-dose infusion | Maximum decrease of 56.8 ± 6.0% | [16] |

| GABA Efflux | Spinal Dorsal Horn | Rats | Low-dose infusion | Decrease of ~15-20% | [16] |

| Glycine (B1666218) Efflux | Spinal Dorsal Horn | Rats | 400-800 µg/(kg·min) | Decrease to 80.1-85.7% of baseline | [16] |

| Glutamate Levels | Prefrontal Cortex | Human Subjects | 3.0 µg/ml (LOC) | Significantly decreased | [24] |

| GABA Levels | Prefrontal Cortex | Human Subjects | 3.0 µg/ml (LOC) | Up-regulated | [24] |

| Spontaneous Excitatory Postsynaptic Currents (sEPSC) Frequency | VLPO GABAergic Neurons | In vitro slices | Low doses | Increased | [17] |

Table 3: Effects of Propofol on Cerebral Hemodynamics and Metabolism

| Parameter | Condition | Propofol Dose | Effect | Reference |

| Intracranial Pressure (ICP) | Patients with ICP > 20 mmHg | 1.5 mg/kg i.v. bolus | Significant decrease | [25] |

| Cerebral Blood Flow (CBF) | - | 50 mg/kg i.p. | Reduction | [25] |

| Cerebral Metabolic Rate | - | 20 mg/kg i.v. | Decrease | [25] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on propofol's effects.

Electrophysiological Recordings in Brain Slices

-

Objective: To investigate the effects of propofol on synaptic transmission and neuronal excitability.

-

Preparation: Acute brain slices (e.g., from hippocampus or hypothalamus) are prepared from rodents.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed on identified neurons (e.g., pyramidal neurons, VLPO neurons).

-

A baseline of spontaneous or evoked postsynaptic currents (sPSCs or ePSCs) is established.

-

Propofol is bath-applied at various concentrations.

-

Changes in the frequency, amplitude, and kinetics of PSCs are recorded and analyzed.

-

Specific receptor agonists and antagonists (e.g., gabazine (B1674388) for GABA-A receptors, CNQX/AP5 for glutamate receptors) are used to isolate specific synaptic components.[17][26]

-

-

Data Analysis: Statistical analysis (e.g., t-tests, ANOVA) is used to compare pre- and post-propofol application parameters.

In Vivo Microdialysis

-

Objective: To measure changes in extracellular neurotransmitter concentrations in specific brain regions in response to propofol administration.

-

Preparation: Laboratory animals (e.g., rats) are surgically implanted with microdialysis probes in the target brain area (e.g., prefrontal cortex, spinal dorsal horn).

-

Methodology:

-

After a recovery period, artificial cerebrospinal fluid is perfused through the probe.

-

Dialysate samples are collected at regular intervals to establish a baseline.

-

Propofol is administered intravenously at varying infusion rates.

-

Dialysate collection continues during and after propofol administration.

-

Neurotransmitter concentrations in the dialysate are quantified using techniques like high-performance liquid chromatography (HPLC).[16][24]

-

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline and analyzed for significant changes over time and across different propofol doses.

Human Functional Neuroimaging (fMRI and EEG)

-

Objective: To investigate the effects of propofol on brain activity, connectivity, and network dynamics in humans.

-

Preparation: Healthy volunteers or patients are recruited. For fMRI, subjects are placed in an MRI scanner. For EEG, an electrode cap is fitted.

-

Methodology:

-

Baseline resting-state or task-based fMRI/EEG data is acquired.

-

Propofol is administered intravenously, often using a target-controlled infusion (TCI) pump to achieve and maintain specific plasma or effect-site concentrations.[23][27]

-

The level of sedation/consciousness is monitored using clinical scales and behavioral responses.

-

fMRI/EEG data is continuously recorded at different levels of sedation (e.g., awake, sedated, loss of consciousness).[21][23]

-

-

Data Analysis:

-

fMRI: Functional connectivity analysis (e.g., seed-based correlation, independent component analysis) is used to assess changes in the temporal correlation of BOLD signals between different brain regions.

-

EEG: Spectral analysis is performed to quantify changes in the power of different frequency bands (e.g., alpha, beta, delta). Coherence and other measures are used to assess functional connectivity between different cortical areas.[19][21]

-

Experimental Workflow for Investigating Propofol's Effects on Neural Connectivity

Conclusion

Propofol's effects on the central nervous system are a result of its potentiation of GABAergic inhibition, modulation of glutamatergic excitation, and the subsequent disruption of large-scale brain network dynamics. While the enhancement of GABA-A receptor function is its primary mechanism of action, the intricate interplay with other neurotransmitter systems and its profound impact on neural oscillations and connectivity are crucial for its anesthetic properties. Further research into the specific molecular targets and network-level consequences of propofol will continue to refine our understanding of anesthesia and consciousness itself, paving the way for the development of even safer and more effective anesthetic agents.

References

- 1. What is the mechanism of Propofol? [synapse.patsnap.com]

- 2. anesthesiologydfw.com [anesthesiologydfw.com]

- 3. openanesthesia.org [openanesthesia.org]

- 4. microbiozindia.com [microbiozindia.com]

- 5. Propofol - Wikipedia [en.wikipedia.org]

- 6. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Propofol Regulates the Surface Expression of GABAA Receptors: Implications in Synaptic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition by propofol (2,6 di-isopropylphenol) of the N-methyl-D-aspartate subtype of glutamate receptor in cultured hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Propofol produces preventive analgesia via GluN2B-containing NMDA receptor/ERK1/2 signaling pathway in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of propofol on N-methyl-D-aspartate receptor-mediated calcium increase in cultured rat cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Propofol differentially inhibits the release of glutamate, γ-aminobutyric acid and glycine in the spinal dorsal horn of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Propofol Facilitates Glutamatergic Transmission to Neurons of the Ventrolateral Preoptic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Propofol-induced changes in α-β sensorimotor cortical connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Propofol disrupts alpha dynamics in functionally distinct thalamocortical networks during loss of consciousness - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Connectivity Changes Underlying Spectral EEG Changes during Propofol-Induced Loss of Consciousness | Journal of Neuroscience [jneurosci.org]

- 22. Propofol-Induced Anesthesia Alters Corticocortical Functional Connectivity in the Human Brain: An EEG Source Space Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cortical and Subcortical Connectivity Changes during Decreasing Levels of Consciousness in Humans: A Functional Magnetic Resonance Imaging Study using Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. floridiananesthesiaservices.com [floridiananesthesiaservices.com]

- 25. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Propofol-induced anesthesia involves the direct inhibition of glutamatergic neurons in the lateral hypothalamus [frontiersin.org]

- 27. MOTANA: study protocol to investigate motor cerebral activity during a propofol sedation - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Anesthesia: A Technical Guide to Propofol Lipid Emulsion Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propofol (B549288), a cornerstone of modern anesthesia, owes its clinical success to its formulation as a lipid emulsion. This vehicle overcomes the inherent lipophilicity of the active pharmaceutical ingredient (API), enabling intravenous administration and rapid onset of action. This technical guide provides an in-depth exploration of the composition, manufacturing, and physicochemical characterization of Propofol's lipid emulsion. It further delves into the critical quality attributes that ensure its safety and efficacy, alongside the detailed experimental protocols for their assessment. The significance of this formulation is highlighted through an examination of its influence on drug delivery and its interaction with key biological signaling pathways.

Introduction: The Significance of the Lipid Emulsion Formulation

Propofol (2,6-diisopropylphenol) is a highly lipophilic compound with poor aqueous solubility, making its direct intravenous administration challenging. The development of a stable oil-in-water lipid emulsion was a pivotal breakthrough, transforming Propofol into one of the most widely used intravenous anesthetic agents.[1][2] The lipid emulsion formulation offers several key advantages:

-

Enhanced Drug Solubility and Bioavailability: The lipid core of the emulsion droplets serves as a reservoir for the lipophilic Propofol, allowing for a clinically relevant concentration to be administered intravenously.

-

Rapid Onset of Action: The small droplet size of the emulsion facilitates rapid distribution of Propofol to its target sites in the central nervous system.

-

Reduced Pain on Injection: The concentration of free, aqueous Propofol is a significant contributor to injection site pain. The emulsion formulation minimizes this by sequestering the majority of the drug within the lipid phase.

-

Improved Safety Profile: Early formulations of Propofol utilized Cremophor EL as a solubilizing agent, which was associated with a high incidence of anaphylactic reactions. The switch to a lipid emulsion based on soybean oil and egg lecithin (B1663433) significantly improved the safety and tolerability of the drug.

Composition and Physicochemical Properties

The standard Propofol lipid emulsion is a complex, sterile, oil-in-water formulation. The precise composition is critical for its stability and clinical performance.

Core Components

The typical composition of a 1% Propofol lipid emulsion is detailed in the table below.

| Component | Concentration (w/v) | Function |

| Propofol | 1% | Active Pharmaceutical Ingredient (API) |

| Soybean Oil | 10% | Oil phase; acts as a solvent and carrier for Propofol |

| Egg Lecithin | 1.2% | Emulsifying agent; stabilizes the oil-in-water interface |

| Glycerol | 2.25% | Tonicity-adjusting agent; ensures the formulation is isotonic with blood |

| Sodium Hydroxide | q.s. to pH 7.0-8.5 | pH adjusting agent |

| Water for Injection | q.s. to 100% | Aqueous phase |

Table 1: Typical Composition of a 1% Propofol Lipid Emulsion.

Physicochemical Properties

The critical quality attributes of the Propofol emulsion are its physicochemical properties, which are summarized in the following table.

| Parameter | Typical Value | Significance |

| Mean Droplet Size | 150 - 300 nm | Affects stability, bioavailability, and risk of embolism. Larger droplets can be dangerous. |

| Polydispersity Index (PDI) | < 0.25 | Indicates the uniformity of droplet size. A low PDI is desirable for stability. |

| Zeta Potential | -30 to -50 mV | Indicates the magnitude of the electrostatic repulsion between droplets, which is crucial for stability. |

| pH | 7.0 - 8.5 | Affects the stability of the emulsion and the ionization of Propofol. |

| Osmolality | 275 - 350 mOsm/kg | Ensures the formulation is isotonic with blood to prevent hemolysis and irritation. |

Table 2: Key Physicochemical Properties of Propofol Lipid Emulsion.

Manufacturing Workflow

The manufacturing of a sterile Propofol emulsion is a complex process requiring stringent control over various parameters to ensure the final product's quality and stability.

Experimental Protocols for Quality Control

Rigorous testing is essential to ensure the safety, stability, and efficacy of Propofol lipid emulsions. The following sections detail the methodologies for key analytical tests.

Droplet Size Analysis: Dynamic Light Scattering (DLS)

Objective: To determine the mean droplet size and polydispersity index (PDI) of the emulsion.

Methodology:

-

Sample Preparation: Dilute the Propofol emulsion with filtered, deionized water to an appropriate concentration to achieve a suitable scattering intensity. A common dilution factor is 1:100 or 1:200.

-

Instrument Setup: Use a dynamic light scattering instrument (e.g., Malvern Zetasizer). Set the temperature to 25°C and allow the sample to equilibrate.

-

Measurement: Perform the measurement at a scattering angle of 173°. The instrument software will calculate the z-average mean diameter and the PDI from the correlation function of the scattered light intensity fluctuations.

-

Data Analysis: Report the z-average diameter in nanometers (nm) and the PDI (dimensionless). Multiple measurements should be performed to ensure reproducibility.

Propofol Quantification: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of Propofol in the emulsion.

Methodology:

-

Sample Preparation: Accurately dilute the Propofol emulsion with a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, to bring the concentration within the linear range of the calibration curve.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v) or acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 270 nm.

-

Injection Volume: 20 µL.

-

-

Calibration: Prepare a series of standard solutions of Propofol of known concentrations to generate a calibration curve.

-

Analysis: Inject the prepared sample and standards into the HPLC system. Quantify the Propofol concentration in the sample by comparing its peak area to the calibration curve.

Surface Charge Assessment: Zeta Potential Measurement

Objective: To measure the zeta potential of the emulsion droplets.

Methodology:

-

Sample Preparation: Dilute the Propofol emulsion in a suitable medium, typically a low ionic strength buffer or deionized water, to avoid multiple scattering effects.

-

Instrument Setup: Use a zeta potential analyzer (e.g., Malvern Zetasizer). The instrument measures the electrophoretic mobility of the droplets in an applied electric field.

-

Measurement: The Smoluchowski equation is typically used to convert the electrophoretic mobility to zeta potential. Measurements are usually performed at 25°C.

-

Data Analysis: Report the zeta potential in millivolts (mV). The value is typically negative for Propofol emulsions.

Stability Testing Protocols

Objective: To assess the physical stability of the emulsion under stress conditions.

4.4.1. Freeze-Thaw Cycling

-

Procedure: Subject the emulsion samples to alternating cycles of freezing (e.g., -20°C for 24 hours) and thawing at room temperature (25°C) or elevated temperature (e.g., 40°C) for 24 hours.

-

Analysis: After a predetermined number of cycles (e.g., 3-5 cycles), visually inspect the samples for signs of phase separation, creaming, or aggregation.[3][4][5] Analyze the droplet size distribution using DLS to detect any significant changes.[6][7]

4.4.2. Thermal Cycling

-

Procedure: Expose the emulsion samples to alternating high and low temperatures (e.g., 4°C and 40°C) for a set duration at each temperature (e.g., 24 hours).

-

Analysis: After a specified number of cycles, assess the physical stability of the emulsion through visual inspection and droplet size analysis.[6][7]

4.4.3. Shaking Test

-

Procedure: Place the emulsion samples on a horizontal shaker and agitate at a defined speed (e.g., 100-300 strokes per minute) for a specified period (e.g., 24-48 hours).

-

Analysis: Evaluate the emulsion for any signs of instability, such as creaming, coalescence, or phase separation, both visually and by measuring the droplet size.[6][7]

Signaling Pathways Modulated by Propofol

The anesthetic and other physiological effects of Propofol are mediated through its interaction with various signaling pathways in the central nervous system and other tissues. The lipid emulsion formulation can influence the delivery of Propofol to these target sites.

GABA-A Receptor Pathway

The primary mechanism of Propofol-induced anesthesia is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[2][8] Propofol binds to a distinct site on the GABA-A receptor, increasing the chloride ion influx and causing hyperpolarization of the neuron, which leads to central nervous system depression.[8]

PI3K/AKT and JAK2/STAT3 Signaling Pathways

Propofol has been shown to exert cardioprotective and neuroprotective effects through the activation of the PI3K/AKT and JAK2/STAT3 signaling pathways.[9][10][11] These pathways are involved in cell survival and proliferation. Propofol-induced activation of these pathways can protect cells from apoptotic injury.[9][10][11]

Protein Kinase C (PKC) Signaling Pathway

Propofol can modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including signal transduction.[12][13] The interaction of Propofol with PKC is complex and can contribute to both its anesthetic and side effects.[12][13]

Conclusion

The lipid emulsion formulation of Propofol is a testament to the power of drug delivery systems in enabling the clinical application of challenging molecules. Its carefully designed composition and controlled manufacturing process result in a stable and effective product that has revolutionized anesthetic practice. A thorough understanding of its physicochemical properties, the methodologies for their assessment, and its interaction with biological signaling pathways is crucial for researchers and drug development professionals working to innovate in this field and develop the next generation of intravenous anesthetics. The continued investigation into the nuances of this formulation will undoubtedly lead to further improvements in patient care and safety.

References

- 1. Propofol Regulates the Surface Expression of GABAA Receptors: Implications in Synaptic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propofol - Wikipedia [en.wikipedia.org]

- 3. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]

- 4. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]

- 5. justinhefley.com [justinhefley.com]

- 6. researchgate.net [researchgate.net]

- 7. Physical properties and stability of two emulsion formulations of propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propofol mediates signal transducer and activator of transcription 3 activation and crosstalk with phosphoinositide 3-kinase/AKT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Features and mechanisms of propofol-induced protein kinase C (PKC) translocation and activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Features and mechanisms of propofol-induced protein kinase C (PKC) translocation and activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Propofol's Metabolic Pathways and Resulting Metabolites: A Technical Guide

Abstract

Propofol (B549288) (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action. These favorable pharmacokinetics are a direct result of its extensive and efficient metabolism. This technical guide provides an in-depth exploration of the metabolic pathways governing propofol's biotransformation. The primary routes of metabolism involve direct Phase II glucuronidation, the most significant pathway, and an alternative Phase I oxidation pathway, followed by subsequent Phase II conjugation. The uridine (B1682114) 5'-diphospho-glucuronosyltransferase UGT1A9 and the cytochrome P450 isoform CYP2B6 are the principal enzymes responsible for these transformations. The resulting metabolites, primarily propofol-glucuronide and various quinol conjugates, are pharmacologically inactive and are efficiently eliminated via the kidneys. Understanding these pathways is critical for predicting drug clearance, understanding interindividual variability due to genetic polymorphisms, and informing drug development and toxicological assessments.[1][2][3]

Primary Metabolic Pathways

Propofol undergoes rapid and extensive metabolism, primarily in the liver, although extrahepatic sites such as the kidneys and small intestine contribute significantly to its clearance.[2][4] In fact, the systemic clearance of propofol can exceed hepatic blood flow, underscoring the importance of this extrahepatic metabolism.[1][5] The biotransformation occurs via two main pathways: direct conjugation (Phase II) and oxidation (Phase I) followed by conjugation.[6]

Phase II: Direct Glucuronidation (Major Pathway)

The most significant metabolic route for propofol is direct conjugation with glucuronic acid.[1][7] This pathway accounts for the majority of propofol elimination, with studies indicating that approximately 70% of a propofol dose is converted directly to propofol-glucuronide (PG).[2][6][8]

-

Enzymatic Catalyst: The primary enzyme responsible for this reaction is UGT1A9 , an isoform of the uridine 5'-diphospho-glucuronosyltransferase family.[1][6][9][10]

-

Metabolite: The product, propofol-glucuronide , is a water-soluble, inactive compound that is readily excreted by the kidneys.[1][5]

-

Location: While the liver is a major site of this activity, UGT1A9 is also expressed in the kidneys and intestines, which play an important role in propofol's overall glucuronidation and clearance.[4][9]

Phase I: Oxidation (Hydroxylation)

A secondary, yet significant, pathway involves the Phase I oxidation of propofol. This hydroxylation reaction accounts for approximately 29-30% of propofol metabolism.[2][8]

-

Enzymatic Catalysts: This route is mediated by the cytochrome P450 (CYP) superfamily of enzymes.

-

CYP2B6 is the principal isoform involved in the hydroxylation of propofol.[1][2][11][12]

-

CYP2C9 also contributes to this metabolic step, although to a lesser extent.[1][2][13]

-

Other isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C18, and CYP2C19, may play a minor role, particularly at higher substrate concentrations.[1][11]

-

-

Metabolite: The primary product of this pathway is 2,6-diisopropyl-1,4-quinol , also known as 4-hydroxypropofol.[1][2] Unlike other metabolites, 2,6-diisopropyl-1,4-quinol retains some pharmacological activity, estimated to be about one-third of the hypnotic potency of the parent drug.[1]

Subsequent Phase II Conjugation of Oxidized Metabolites

The 2,6-diisopropyl-1,4-quinol formed during Phase I metabolism does not accumulate but is rapidly conjugated in a subsequent Phase II reaction. This involves both glucuronidation and sulfation to form highly water-soluble compounds for excretion.

-

Enzymatic Catalysts: These reactions are catalyzed by various UGT and sulfotransferase (SULT) enzymes.

-

Metabolites: The resulting products are:

These quinol conjugates are pharmacologically inactive and are eliminated in the urine.[5][13] The formation of these metabolites is believed to be responsible for the rare side effect of green urine discoloration in some patients receiving propofol infusions.[13]

Quantitative Aspects of Propofol Metabolism

The metabolic fate of propofol is well-characterized, with the majority of an administered dose being recovered as metabolites in the urine. Less than 1% of the drug is excreted unchanged.[2][13]

Table 1: Urinary Excretion and Metabolic Fate of Propofol

| Metabolite/Compound | Percentage of Administered Dose | Reference |

|---|---|---|

| Propofol-glucuronide | ~70% | [2][6][8] |

| 4-hydroxypropofol (and its conjugates) | ~29% | [2][8] |

| Unchanged Propofol | < 0.3% | [2] |

| Total Urinary Recovery | ~88% (within 5 days) | [2] |

The kinetics of the primary metabolizing enzymes have been determined through in vitro studies using human tissue microsomes and recombinant enzymes. These data are crucial for developing pharmacokinetic models and predicting drug-drug interactions.

Table 2: In Vitro Enzyme Kinetic Parameters for Propofol Metabolism

| Enzyme | Tissue/System | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (μl/min/mg protein) | Reference |

|---|---|---|---|---|---|

| UGT1A9 | Human Liver Microsomes (HLM) | 41.8 | 5.21 | 126 | [9] |

| UGT1A9 | Human Kidney Microsomes (HKM) | Comparable to HLM | 10.94 (2.1-fold > HLM) | 466.2 (3.7-fold > HLM) | [9] |

| UGT1A9 | Human Intestinal Microsomes (HIM) | 270.1 (6.7-fold > HLM) | 2.92 (56% of HLM) | 10.5 (8.3% of HLM) | [9] |

| CYP2B6 | cDNA-expressed | 30 (4-hydroxylation) | 42 (kcat, nmol/min/nmol CYP) | - | [11] |

| CYP2B6 | cDNA-expressed | 27 (ω-hydroxylation) | 21 (kcat, nmol/min/nmol CYP) | - |[11] |

Key Experimental Methodologies

The elucidation of propofol's metabolic pathways has been accomplished through a combination of in vitro and in vivo experimental approaches, coupled with advanced analytical techniques.

In Vitro Enzyme Characterization

In vitro systems are essential for identifying the specific enzymes involved in drug metabolism and for determining their kinetic properties. A typical workflow involves incubating the drug with a source of metabolic enzymes.

Protocol: Propofol Metabolism in Human Liver Microsomes (HLMs)

-

Preparation: Pooled HLMs are thawed on ice. A reaction mixture is prepared containing phosphate (B84403) buffer, magnesium chloride, and the specific enzyme cofactor (e.g., UDPGA for glucuronidation or an NADPH-regenerating system for CYP450 oxidation).

-

Incubation: Propofol (at various concentrations to determine kinetics) is added to the HLM suspension and pre-incubated at 37°C.

-

Reaction Initiation: The reaction is initiated by adding the cofactor.

-

Reaction Termination: After a defined period, the reaction is stopped by adding a quenching solution, typically ice-cold acetonitrile, which also serves to precipitate proteins.[12]

-

Sample Processing: The mixture is centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant, containing the remaining parent drug and the formed metabolites, is collected for analysis by an appropriate analytical method, such as LC-MS/MS.

-

Reaction Phenotyping: To identify specific enzyme contributions, the assay can be repeated in the presence of isoform-selective chemical inhibitors (e.g., orphenadrine (B1219630) for CYP2B6) or specific inhibitory antibodies.[11][12]

References

- 1. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. tandfonline.com [tandfonline.com]

- 7. virginiaanesthesiaservices.com [virginiaanesthesiaservices.com]

- 8. Frontiers | Clinical Importance of Potential Genetic Determinants Affecting Propofol Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 9. In vitro glucuronidation of propofol in microsomal fractions from human liver, intestine and kidney: tissue distribution and physiological role of UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. Involvement of human cytochrome P450 2B6 in the omega- and 4-hydroxylation of the anesthetic agent propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Involvement of human liver cytochrome P4502B6 in the metabolism of propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Neuroprotective Effects of Propofol in Preclinical Models

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic agent, has demonstrated significant neuroprotective properties in a variety of preclinical models of neuronal injury.[1][2][3] Beyond its primary function of inducing and maintaining anesthesia, propofol exhibits a range of non-anesthetic effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities, that contribute to its ability to shield the brain from secondary injury following insults like traumatic brain injury (TBI) and cerebral ischemia.[4][5][6][7] This technical guide synthesizes findings from preclinical studies, detailing the molecular mechanisms, summarizing quantitative data, outlining common experimental protocols, and visualizing the key signaling pathways involved in propofol-mediated neuroprotection. While many studies highlight its benefits, it is crucial to note that some research has also indicated potential neurotoxic effects, particularly in the developing brain, suggesting that the dose, timing, and duration of administration are critical factors.[4][8][9]

Core Mechanisms of Propofol-Induced Neuroprotection

Propofol exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, suppressing inflammatory cascades, inhibiting apoptotic cell death, and modulating neurotransmitter systems.[1][2] These mechanisms collectively reduce the secondary damage that often follows a primary brain injury.

Attenuation of Oxidative Stress

Propofol's chemical structure, similar to that of the antioxidant α-tocopherol (Vitamin E), endows it with potent antioxidant properties.[10][11] It directly scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, a key process in secondary injury.[2][10]

Key effects include:

-

Decreased Malondialdehyde (MDA): Propofol administration has been shown to significantly decrease levels of MDA, a key marker of lipid peroxidation, in various brain regions following injury.[4][11]

-

Increased Antioxidant Enzyme Activity: It enhances the activity of endogenous antioxidants such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[4]

-

Inhibition of Ferroptosis: Recent studies show propofol can inhibit ferroptosis, a form of iron-dependent cell death characterized by ROS accumulation and lipid peroxidation, by modulating pathways like the AMPK/SIRT1/PGC-1α axis and the eNOS/NO signaling pathway.[10][12]

Anti-Inflammatory Effects

Propofol modulates the neuroinflammatory response that is a hallmark of secondary brain injury. It has been shown to suppress the activation of microglia and reduce the production and release of pro-inflammatory cytokines.[4][13]

Key effects include:

-

Cytokine Suppression: Propofol administration decreases the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[4][13]

-

TLR4 Pathway Inhibition: One key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) pathway. By blocking TLR4, propofol prevents the downstream signaling cascade that leads to the production of inflammatory mediators.[14]

-

NLRP3 Inflammasome Regulation: Propofol can suppress the overactivation of the NLRP3 inflammasome, a key component of the innate immune system that contributes to neuroinflammation after trauma.[4]

Inhibition of Apoptosis

Propofol can protect neurons from programmed cell death, or apoptosis, which is a major contributor to delayed neuronal loss after injury.[1][2]

Key effects include:

-

Regulation of Bcl-2 Family Proteins: Propofol has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[1][2]

-

Caspase Inhibition: It can inhibit the activation of key executioner caspases, such as caspase-3, which play a central role in the apoptotic pathway.[1][2]

-

Mitochondrial Pathway: Propofol may protect mitochondrial function, preventing the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors.[2][15] However, some studies also report that high doses of propofol can induce apoptosis via mitochondrial pathways, highlighting a dose-dependent duality.[15]

Modulation of Neurotransmitter and Other Signaling Pathways

Propofol also influences several other signaling pathways to confer neuroprotection.

-

GABAergic System: Propofol is a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission. This global depression of the central nervous system reduces the cerebral metabolic rate and intracranial pressure, which is inherently neuroprotective.[6][7]

-

Autophagy Regulation: Propofol can inhibit excessive autophagy that occurs after acute ischemic stroke by activating the mTOR/S6K1 signaling pathway.[5] It has also been shown to inhibit autophagy via the Ca2+/CaMKKβ/AMPK/mTOR pathway.[18]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data on propofol administration and its effects on key biomarkers in various preclinical models.

Table 1: Summary of Propofol Administration in Preclinical Models

| Animal Model | Injury Model | Route of Administration | Propofol Dosage Range | Reference |

| Rat | Traumatic Brain Injury (TBI) | Intraperitoneal (IP) | 50 - 100 mg/kg (bolus) | [4] |

| Rat | Traumatic Brain Injury (TBI) | Intravenous (IV) | 10 - 85 mg/kg/h (infusion) | [4] |

| Rat | Parkinson's Disease (6-OHDA) | Intraperitoneal (IP) | 60 mg/kg | [11] |

| Rat | Global Brain Ischemia | Not Specified | Anesthetic Doses | [16][17] |

| Mouse | Ischemic Stroke (MCAO) | Intravenous (IV) | 10 mg/kg | [14] |

| Mouse | Neonatal Neurotoxicity | Intraperitoneal (IP) | 150 mg/kg | [19] |

| Piglet | Cardiac Arrest/Resuscitation | Intravenous (IV) | Not specified | [20] |

| In Vitro | Oxygen-Glucose Deprivation (OGD) | Direct Application | 0.05 - 100 µM | [7] |

Table 2: Quantitative Effects of Propofol on Neuroprotective Biomarkers

| Category | Biomarker | Model | Effect | Quantitative Change | Reference |

| Inflammation | IL-6 | Ischemic Mouse Brain | Decrease | ~43% reduction vs. control | [14] |

| TNF-α | LPS-activated Microglia | Decrease | Dose-dependent reduction | [21] | |

| IL-1β, TNF-α, IL-6 | TBI Rat Cortex | Decrease | Significant decrease in mRNA and protein levels | [4] | |

| Apoptosis | Apoptotic Cells | Neonatal Mouse Brain | Increase | 1.55% (propofol) vs. 0.06% (control) | [19] |

| Caspase-3/7 | Esophageal Cancer Cells | Increase | 1.23 - 1.37-fold increase in activity | [22] | |

| Oxidative Stress | MDA | Rat Brain (PD model) | Decrease | Significant decrease in cortex, striatum, hippocampus | [11] |

| TOS | Rat Brain (PD model) | Decrease | Significant decrease in cortex, striatum, cerebellum | [11] | |

| TAC | Rat Brain (PD model) | Increase | Significant increase in all evaluated structures | [11] | |

| Brain Injury | Infarct Volume | Ischemic Mouse Brain | Decrease | ~42% reduction (15.7 mm³ vs. 26.9 mm³) | [14] |

Experimental Protocols in Preclinical Research

The assessment of propofol's neuroprotective effects relies on established animal and in-vitro models of neurological injury.

In Vivo Models

-

Traumatic Brain Injury (TBI):

-

Method: A common method is the weight-drop model or controlled cortical impact (CCI). In the weight-drop model, a specific weight is dropped from a fixed height onto the exposed skull or dura of an anesthetized rodent (e.g., rat, mouse) to induce a focal injury.[4]

-

Propofol Administration: Propofol can be administered before (pre-treatment), during, or after (post-treatment) the injury via intravenous infusion or intraperitoneal injection to assess its protective effects.[4]

-

Outcome Measures: Assessments include measuring lesion volume, quantifying neurological deficits using scoring systems (e.g., Neurological Severity Score), and analyzing brain tissue for biomarkers of inflammation, oxidative stress, and apoptosis.[4][8]

-

-

Cerebral Ischemia (Stroke):

-

Method: The most common model is the Middle Cerebral Artery Occlusion (MCAO). A filament is inserted into the internal carotid artery to block the origin of the MCA, inducing a focal ischemic stroke. The filament can be withdrawn after a set time (e.g., 60-90 minutes) to model ischemia-reperfusion injury.[2][7]

-

Propofol Administration: Propofol is typically administered intravenously before, during, or at the onset of reperfusion.[2][7]

-

Outcome Measures: The primary outcome is often infarct volume, measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Neurological function and molecular markers are also assessed.[7][14]

-

In Vitro Models

-

Oxygen-Glucose Deprivation (OGD):

-

Method: This model simulates ischemic conditions in cell culture or brain slices. Organotypic hippocampal slice cultures or primary neuronal cultures are incubated in a glucose-free medium in an anaerobic chamber (e.g., 95% N₂, 5% CO₂) for a defined period.[7][23]

-

Propofol Administration: Propofol is added to the culture medium at various concentrations before, during, or after the OGD period.[7]

-